molecular formula C37H40N4O5 B8064516 Phe-Lys(Fmoc)-PAB

Phe-Lys(Fmoc)-PAB

Cat. No.: B8064516
M. Wt: 620.7 g/mol
InChI Key: RCPHMUPZDFKBDS-HEVIKAOCSA-N
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Description

Phe-Lys(Fmoc)-PAB is a compound that combines the amino acids phenylalanine and lysine with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a para-aminobenzoic acid (PAB) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phe-Lys(Fmoc)-PAB typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the first amino acid, phenylalanine, to a solid resin. The fluorenylmethyloxycarbonyl (Fmoc) group is used to protect the amino group of phenylalanine during the synthesis. The lysine residue is then added, followed by the attachment of the para-aminobenzoic acid (PAB) moiety. The Fmoc group is removed using a base such as piperidine, and the peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phe-Lys(Fmoc)-PAB can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide bonds, particularly involving the lysine residue.

    Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its original state.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Piperidine is commonly used to remove the Fmoc group, while other bases or acids can be used for different substitutions.

Major Products Formed

The major products formed from these reactions include modified peptides with altered functional groups or disulfide bonds, which can impact the compound’s stability and reactivity .

Scientific Research Applications

Chemistry

In chemistry, Phe-Lys(Fmoc)-PAB is used as a building block for the synthesis of more complex peptides and proteins. Its unique structure allows for the creation of peptides with specific properties and functions.

Biology

In biological research, this compound is used to study protein-protein interactions, enzyme activity, and cellular signaling pathways. Its ability to form hydrogels makes it useful for creating three-dimensional cell culture systems .

Medicine

Its biocompatibility and ability to form hydrogels make it an attractive candidate for creating scaffolds for tissue regeneration .

Industry

In the industrial sector, this compound is used in the development of new materials with specific mechanical and chemical properties. Its ability to self-assemble into hydrogels makes it useful for creating coatings, membranes, and other materials .

Mechanism of Action

Phe-Lys(Fmoc)-PAB exerts its effects through its ability to self-assemble into hydrogels. This self-assembly is driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π interactions. The compound’s structure allows it to form stable, three-dimensional networks that can encapsulate other molecules, making it useful for drug delivery and tissue engineering applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phe-Lys(Fmoc)-PAB is unique due to its combination of phenylalanine, lysine, and para-aminobenzoic acid, which provides it with distinct structural and functional properties. Its ability to form hydrogels at low concentrations and its biocompatibility make it particularly valuable for biomedical applications .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(5S)-5-[[(2S)-2-amino-3-phenylpropanoyl]amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H40N4O5/c38-33(22-25-10-2-1-3-11-25)35(43)41-34(36(44)40-27-19-17-26(23-42)18-20-27)16-8-9-21-39-37(45)46-24-32-30-14-6-4-12-28(30)29-13-5-7-15-31(29)32/h1-7,10-15,17-20,32-34,42H,8-9,16,21-24,38H2,(H,39,45)(H,40,44)(H,41,43)/t33-,34-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPHMUPZDFKBDS-HEVIKAOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NC5=CC=C(C=C5)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NC5=CC=C(C=C5)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H40N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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